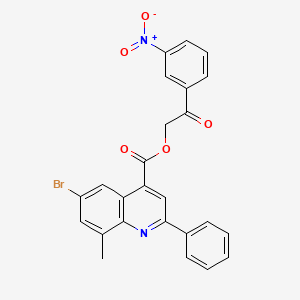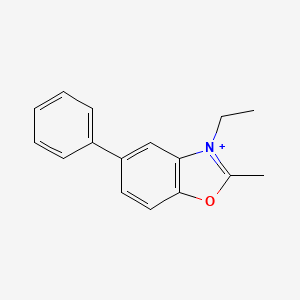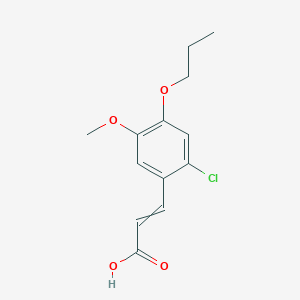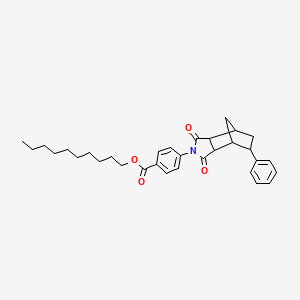
2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.
Bromination: Introduction of the bromine atom at the 6-position of the quinoline ring can be done using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The carboxylate group can be introduced through esterification reactions using appropriate carboxylic acids and alcohols.
Nitration: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and quinoline rings, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C), sodium borohydride.
Substitution: Sodium ethoxide, ammonia.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro, bromo, and carboxylate groups suggests potential interactions with various molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinoline-4-carboxylate: Lacks the nitro and bromo substituents.
6-Bromo-2-phenylquinoline: Lacks the nitro and carboxylate groups.
8-Methyl-2-phenylquinoline: Lacks the nitro, bromo, and carboxylate groups.
Uniqueness
The unique combination of functional groups in 2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C25H17BrN2O5 |
|---|---|
Peso molecular |
505.3 g/mol |
Nombre IUPAC |
[2-(3-nitrophenyl)-2-oxoethyl] 6-bromo-8-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C25H17BrN2O5/c1-15-10-18(26)12-20-21(13-22(27-24(15)20)16-6-3-2-4-7-16)25(30)33-14-23(29)17-8-5-9-19(11-17)28(31)32/h2-13H,14H2,1H3 |
Clave InChI |
PMZSTDAXWBUZHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1N=C(C=C2C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(diphenylmethyl)-5-[2-(methylamino)propanamido]-3-(3-methylbutanoyl)-6-oxo-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide](/img/structure/B12464511.png)
![3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B12464527.png)
![N-(3-methoxyphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12464529.png)
![2-cyano-3-[3-methoxy-4-(2-methylpropoxy)phenyl]-N-(naphthalen-2-yl)prop-2-enamide](/img/structure/B12464535.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12464536.png)

![3,3'-{benzene-1,4-diylbis[oxycarbonyl(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}bis(6-hydroxybenzoic acid)](/img/structure/B12464553.png)
![1-[2-(benzyloxy)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B12464559.png)
![ethyl (4-oxo-7-phenyl-4,7-dihydro-3H-pyrazolo[3,4-d][1,2,3]triazin-3-yl)acetate](/img/structure/B12464570.png)

![2,2,3,3,4,4,4-heptafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12464583.png)
![methyl 3,3,3-trifluoro-N-[(4-methylphenyl)carbamoyl]-2-phenoxyalaninate](/img/structure/B12464590.png)
![Methyl 2-(4-methylphenyl)-2-oxoethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12464592.png)
